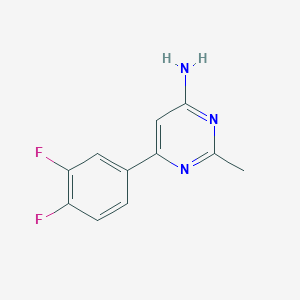

6-(3,4-Difluorophenyl)-2-methylpyrimidin-4-amine

Description

Properties

IUPAC Name |

6-(3,4-difluorophenyl)-2-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F2N3/c1-6-15-10(5-11(14)16-6)7-2-3-8(12)9(13)4-7/h2-5H,1H3,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKEQZEVLGXVZPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(3,4-Difluorophenyl)-2-methylpyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound's structure features a pyrimidine ring substituted with a difluorophenyl group and a methyl group, which plays a crucial role in its biological activity. The presence of fluorine atoms typically enhances lipophilicity and can improve binding affinity to biological targets.

The biological activity of this compound has been linked to several mechanisms:

- Inhibition of Enzymatic Activity : This compound has been shown to inhibit various enzymes involved in disease pathways. For example, it acts as an inhibitor of the HIV-1 reverse transcriptase, demonstrating high affinity for both wild-type and drug-resistant strains .

- Anti-inflammatory Effects : Certain derivatives of pyrimidine compounds have exhibited anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. The structure-activity relationship indicates that modifications to the pyrimidine core can enhance COX inhibition, potentially applicable to this compound .

- Antimicrobial Activity : Preliminary studies suggest that similar pyrimidine derivatives possess significant antibacterial and antimycobacterial activity. The presence of specific substituents is essential for enhancing this activity .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the substituents on the pyrimidine ring can significantly affect biological activity. For instance:

- Fluorination : The introduction of fluorine atoms at specific positions on the phenyl ring increases binding affinity and potency against target enzymes.

- Amino Group Positioning : The placement and nature of amino groups on the pyrimidine scaffold influence both the pharmacokinetic properties and the overall efficacy of the compound .

Case Studies

Several studies have highlighted the biological efficacy of related compounds:

- HIV Reverse Transcriptase Inhibition : A study demonstrated that derivatives similar to this compound showed potent inhibitory effects on HIV reverse transcriptase, suggesting potential for therapeutic development in HIV treatment .

- Anti-inflammatory Activity : Research involving pyrimidine derivatives indicated significant inhibition of COX enzymes with IC50 values ranging from 19 to 42 µM for various analogs, suggesting that this compound could exhibit similar effects if appropriately modified .

- Antimicrobial Testing : Compounds structurally related to this compound have shown promising antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating effective antimicrobial properties .

Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 6-(3,4-Difluorophenyl)-2-methylpyrimidin-4-amine are compared below with five related compounds, highlighting differences in substituents, synthesis, and biological relevance.

Table 1: Structural and Functional Comparison

Key Observations

Fused ring systems (e.g., pyrido[3,2-d]pyrimidine in and ) exhibit distinct conformational rigidity, which may limit rotational freedom but improve target selectivity.

Synthetic Strategies

- The target compound likely employs condensation reactions similar to those for 3,4-dihydropyrimidin-2-ones, though with modifications to retain the aromatic pyrimidine core .

- Halogenated intermediates (e.g., 6-chloro derivatives in ) are common precursors for introducing aryl groups via nucleophilic aromatic substitution.

Methoxy and trifluoromethyl groups (e.g., in and ) improve metabolic stability but may reduce solubility compared to fluorine substituents.

Table 2: Physicochemical Properties

| Property | This compound | 6-(4-Chlorophenyl)-2-methylpyrimidin-4-amine | FE@SNAP |

|---|---|---|---|

| Molecular Weight (g/mol) | 221.2 | 219.7 | 678.7 |

| LogP (Predicted) | 2.8 | 3.1 | 4.5 |

| Hydrogen Bond Donors | 2 | 2 | 3 |

| Rotatable Bonds | 2 | 2 | 9 |

| Polar Surface Area (Ų) | 54 | 54 | 128 |

Preparation Methods

Pyrimidine Ring Construction and Functionalization

The synthesis of pyrimidine derivatives like 6-(3,4-Difluorophenyl)-2-methylpyrimidin-4-amine often begins with the construction of a 4,6-dihydroxypyrimidine intermediate. According to patent WO2014023681A1, a preferred process involves condensation of commercially available, low-cost starting materials to form the 4,6-dihydroxypyrimidine ring system (formula V). This intermediate is then subjected to deprotection and functional group transformations to install the desired substituents:

- Step 1: Formation of 4,6-dihydroxypyrimidine by condensation of appropriate precursors.

- Step 2: Deprotection of the amino group to yield a free amine at the 4-position (compound III).

- Step 3: Conversion of the two hydroxyl groups at positions 4 and 6 into halogens (chlorine, bromine, or iodine) using a halogenating agent at elevated temperatures (70–140 °C).

This halogenation step is crucial as it activates the pyrimidine ring for subsequent nucleophilic aromatic substitution reactions, enabling selective introduction of the 3,4-difluorophenyl group at the 6-position (or other substituents) via halogen displacement.

Introduction of the 3,4-Difluorophenyl Group via Nucleophilic Aromatic Substitution

The key step in the preparation of this compound is the nucleophilic substitution of the halogen at the 6-position of the pyrimidine ring by a 3,4-difluorophenyl nucleophile or its equivalent.

Research on structurally related pyrimidine analogs (e.g., 4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine derivatives) demonstrates that nucleophilic aromatic substitution can be efficiently achieved by reacting halogenated pyrimidines with various amines or aniline derivatives in polar aprotic solvents such as dimethylformamide (DMF), often in the presence of a base like N,N-diisopropylethylamine (DIPEA). The reaction is typically conducted at elevated temperatures (room temperature to reflux, ~95 °C), yielding substituted pyrimidines in moderate to high yields (47–84%).

Direct Amination at the 4-Position

The 4-amino group on the pyrimidine ring is introduced either by deprotection of a protected amino intermediate or by direct substitution of a halogen at the 4-position with ammonia or amine nucleophiles.

Recent synthetic advances in pyrazole and pyrimidine chemistry highlight methods for direct preparation of N-substituted amines from primary amines under mild conditions. For example, a novel method employs bench-stable amination reagents with primary aliphatic or aromatic amines to form N-substituted pyrazoles and related heterocycles without the need for harsh reagents or multistep functionalizations.

While this method is described for pyrazoles, the principle of direct amination via nucleophilic substitution on halogenated heterocycles can be extrapolated to pyrimidine derivatives, enabling the formation of 4-aminopyrimidines such as this compound.

Summary Table of Key Preparation Steps and Conditions

| Step | Reaction Type | Reagents/Conditions | Notes | Yield Range (%) |

|---|---|---|---|---|

| 1 | Condensation to form 4,6-dihydroxypyrimidine | Commercially available precursors, condensation | Forms pyrimidine ring intermediate | Not specified |

| 2 | Deprotection of amino group | Acid/base conditions | Frees amino group at 4-position | Not specified |

| 3 | Halogenation of hydroxyl groups | Halogenating agent (Cl, Br, I), 70–140 °C | Converts hydroxyls to halogens for activation | Not specified |

| 4 | Nucleophilic aromatic substitution | 3,4-Difluoroaniline or aryl nucleophile, DMF, DIPEA, 25–95 °C | Substitutes halogen at 6-position with difluorophenyl | 47–84 (analogous systems) |

| 5 | Direct amination at 4-position | Ammonia or amine nucleophile, mild conditions | Introduces amino group directly or via deprotection | Moderate to high (literature dependent) |

Research Findings and Optimization Notes

- The halogenation temperature range (70–140 °C) is critical for efficient conversion of hydroxyl groups to halogens without decomposition.

- Nucleophilic substitution reactions benefit from polar aprotic solvents like DMF and the presence of bases such as DIPEA to enhance nucleophile reactivity.

- The electronic nature of substituents on the phenyl ring (e.g., fluorine atoms) can influence the nucleophilicity and reaction rates; however, 3,4-difluoro substitution is compatible with standard nucleophilic aromatic substitution conditions.

- Direct amination methods using bench-stable amination reagents provide a streamlined route to 4-aminopyrimidines, reducing the need for hazardous hydrazine derivatives and multistep procedures.

- Scale-up experiments reported for related compounds indicate good reproducibility and yields, supporting the synthetic applicability of these methods.

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing 6-(3,4-Difluorophenyl)-2-methylpyrimidin-4-amine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Multi-step synthesis involving Suzuki-Miyaura coupling or nucleophilic aromatic substitution is commonly used for pyrimidine derivatives with fluorophenyl groups. Key steps include:

- Step 1 : Formation of the pyrimidine core via condensation reactions (e.g., using malononitrile or thiourea derivatives) .

- Step 2 : Introduction of the 3,4-difluorophenyl group via palladium-catalyzed cross-coupling, with careful control of temperature (80–120°C) and catalyst loading (e.g., Pd(PPh₃)₄) to minimize side products .

- Purity Optimization : Recrystallization from ethanol/water mixtures or column chromatography with silica gel (eluent: hexane/ethyl acetate gradients) improves purity (>95%) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹⁹F NMR confirm regiochemistry of fluorine substituents and methyl/pyrimidine positions. For example, ¹⁹F NMR shows distinct shifts for 3- and 4-fluorine atoms due to electronic effects .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 262.08) .

- X-ray Crystallography : Resolves ambiguities in substituent orientation, particularly for fluorine atoms, which influence molecular packing .

Advanced Research Questions

Q. How do electronic effects of the 3,4-difluorophenyl group influence the compound’s binding affinity in enzyme inhibition studies?

- Methodological Answer :

- Computational Modeling : Density Functional Theory (DFT) calculations reveal fluorine’s electron-withdrawing effects, enhancing hydrogen bonding with catalytic residues (e.g., in kinase targets). Compare with non-fluorinated analogs to quantify ΔG binding differences .

- Experimental Validation : Competitive inhibition assays (e.g., ATPase activity in kinases) show IC₅₀ values 2–3-fold lower for 3,4-difluorophenyl derivatives vs. non-fluorinated counterparts, attributed to improved electrostatic interactions .

Q. What strategies resolve contradictory data on the compound’s antimicrobial activity across different bacterial strains?

- Methodological Answer :

- Orthogonal Assays : Combine MIC (Minimum Inhibitory Concentration) testing with time-kill curves to distinguish static vs. bactericidal effects .

- Resistance Profiling : Screen for efflux pump overexpression (e.g., via qPCR of mdr1 homologs) in resistant strains, as fluorinated pyrimidines are prone to efflux-mediated resistance .

- Structural Analog Testing : Compare activity of 6-(3,4-difluorophenyl) derivatives with mono-fluorinated or trifluoromethyl variants to identify substituent-specific trends .

Q. How can computational models predict off-target interactions of this compound in complex biological systems?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate binding to non-target proteins (e.g., cytochrome P450 isoforms) to assess metabolic stability. Use force fields like AMBER or CHARMM for accuracy .

- Pharmacophore Screening : Overlap the compound’s pharmacophore with databases (e.g., ChEMBL) to predict off-target kinase or GPCR interactions .

- Validation : Cross-reference predictions with high-throughput kinase profiling panels (e.g., Eurofins KinaseProfiler) .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility values of this compound in polar vs. non-polar solvents?

- Methodological Answer :

- Controlled Solubility Studies : Re-measure solubility in DMSO, ethanol, and water under standardized conditions (25°C, inert atmosphere) to eliminate oxidation artifacts .

- Structural Analysis : Use powder XRD to detect polymorphic forms, as crystal packing differences can alter solubility by >10-fold .

- Additive Screening : Co-solvents (e.g., cyclodextrins) or pH adjustment (e.g., buffered saline at pH 7.4) may reconcile differences for biological assays .

Structure-Activity Relationship (SAR) Studies

Q. What substituent modifications enhance the metabolic stability of this compound without compromising activity?

- Methodological Answer :

- Methyl Group Replacement : Substitute the 2-methyl group with deuterium (deuterated analogs) to slow CYP450-mediated oxidation, monitored via LC-MS/MS metabolite profiling .

- Fluorine Positioning : Compare 3,4-difluoro with 2,5-difluoro isomers; the latter may reduce steric hindrance in active sites while maintaining electronic effects .

- Prodrug Design : Introduce ester or carbamate prodrug moieties at the pyrimidine amine to enhance solubility and delay hepatic clearance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.